Cas no 73222-61-4 (Ethyl formate-13C)
Ethyl formate-13C is a stable isotope-labeled compound where the carbon atom in the formate group is replaced with carbon-13 (13C). This isotopically enriched ester is primarily used as a tracer in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) applications. Its high isotopic purity ensures minimal interference in analytical measurements, enabling precise tracking of reaction pathways or metabolic processes. Ethyl formate-13C is also valuable in organic synthesis for introducing labeled carbonyl groups. The compound retains the reactivity of standard ethyl formate while providing the distinct advantage of 13C detection, making it indispensable for research requiring isotopic labeling.
Ethyl formate-13C structure
Product Name:Ethyl formate-13C
CAS No:73222-61-4
MF:C3H6O2
MW:75.0711960792542
CID:551865
PubChem ID:24872472
Update Time:2025-05-27
Ethyl formate-13C Chemical and Physical Properties
Names and Identifiers
-
- Formic-13C acid, ethylester (7CI,9CI)
- Ethyl formate-13C
- < 1-13C> -Ameisensaeure-ethylester
- 13C(carbonyl) ethyl formate
- 489301_ALDRICH
- AG-G-89268
- CTK8F9641
- ethyl (13C)formate
- ethyl [13C]formate
- ethyl [13C]-formate
- ethyl < 13C> formate
- ethyl formate-carbonyl-13C
- I14-46176
- Ethyl formate-13C, 99 atom % 13C
- 73222-61-4
- DTXSID30480311
- HY-W747621
- CS-0792691
-
- MDL: MFCD00083964
- Inchi: 1S/C3H6O2/c1-2-5-3-4/h3H,2H2,1H3/i3+1
- InChI Key: WBJINCZRORDGAQ-LBPDFUHNSA-N
- SMILES: O([13CH]=O)CC
Computed Properties
- Exact Mass: 75.040134265g/mol
- Monoisotopic Mass: 75.040134265g/mol
- Isotope Atom Count: 1
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 5
- Rotatable Bond Count: 2
- Complexity: 26.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.5
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: 0.933 g/mL at 25 °C
- Melting Point: −80 °C (lit.)
- Boiling Point: 52-54 °C(lit.)
- Flash Point: Fahrenheit: -2.2 ° f
Celsius: -19 ° c - Refractive Index: n20/D 1.359(lit.)
Ethyl formate-13C Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H302 + H332-H319-H335
- Warning Statement: P210-P261-P301+P312+P330-P305+P351+P338-P370+P378-P403+P235
- Hazardous Material transportation number:UN 1190 3/PG 2
- WGK Germany:1
- Hazard Category Code: 11-20/22-36/37
- Safety Instruction: 9-16-24-26-33
-
Hazardous Material Identification:
- Risk Phrases:11-20/21/22
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl formate-13C Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 489301-1G |
Ethyl formate-13C |
73222-61-4 | 1g |
¥8134.41 | 2023-12-05 | ||
| TRC | E702950-10mg |
Ethyl formate-13C |
73222-61-4 | 10mg |
$75.00 | 2023-05-18 | ||
| TRC | E702950-50mg |
Ethyl formate-13C |
73222-61-4 | 50mg |
$178.00 | 2023-05-18 | ||
| TRC | E702950-100mg |
Ethyl formate-13C |
73222-61-4 | 100mg |
$316.00 | 2023-05-18 | ||
| TRC | E702950-250mg |
Ethyl formate-13C |
73222-61-4 | 250mg |
$620.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-257499-1 g |
Ethyl formate-13C, |
73222-61-4 | 99% 13C | 1g |
¥2,429.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-257499-1g |
Ethyl formate-13C, |
73222-61-4 | 99% 13C | 1g |
¥2429.00 | 2023-09-05 |
Ethyl formate-13C Related Literature
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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